

Application Notes and Protocols for Metallization Techniques on Gallium Arsenide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for creating reliable ohmic contacts on both n-type and p-type **gallium arsenide** (GaAs). The formation of low-resistance ohmic contacts is a critical step in the fabrication of high-performance GaAs-based electronic and optoelectronic devices. This document outlines common metallization schemes, deposition techniques, and annealing procedures, supported by quantitative data and detailed experimental workflows.

Introduction to Ohmic Contacts on GaAs

An ideal ohmic contact is a metal-semiconductor junction that exhibits a linear current-voltage (I-V) characteristic, offering minimal resistance to current flow in both directions. For GaAs, which has a significant surface state density that can pin the Fermi level within the bandgap, achieving a low-resistance ohmic contact requires careful selection of metallization schemes and processing conditions. The primary mechanism for achieving ohmic behavior on moderately doped GaAs is tunneling through a thin potential barrier, which is typically accomplished by creating a heavily doped semiconductor layer at the metal-semiconductor interface.

Common Metallization Schemes for Ohmic Contacts on GaAs



Several metal systems have been developed to form reliable ohmic contacts to both n-type and p-type GaAs. The choice of metallization depends on the doping type of the GaAs, the desired contact resistivity, and the thermal stability requirements of the device.

Ohmic Contacts to n-type GaAs

The most widely used metallization for n-type GaAs is the AuGe-based system, often with the addition of Ni. The role of Ge is to act as an n-type dopant in GaAs, creating a heavily doped n+ layer at the interface upon annealing. Ni is added to improve the adhesion and surface morphology of the contact by preventing the "balling-up" of the AuGe eutectic during alloying.[1]

Another common system is the Pd/Ge-based contact. This is a non-alloyed, solid-phase reaction contact that offers a smoother surface morphology and better-defined contact edges compared to the alloyed AuGeNi system.[2][3] The formation of a stable palladium germanide (PdGe) and the subsequent solid-phase epitaxy of Ge on GaAs leads to the formation of a heavily doped n+ layer.[4]

Ohmic Contacts to p-type GaAs

For p-type GaAs, a common metallization scheme is Ti/Pt/Au.[5][6][7][8][9] In this non-alloyed system, Ti adheres well to GaAs and can reduce native oxides on the surface. Pt acts as a diffusion barrier to prevent the intermixing of Au and Ti, while Au serves as the top layer to prevent oxidation and provide a low-resistance probing surface.[6] The ohmic contact formation is primarily due to the tunneling of holes through the Schottky barrier at the metal/heavily-doped p-GaAs interface.

Quantitative Data Summary

The following tables summarize the specific contact resistivity for various metallization schemes on n-type and p-type GaAs under different annealing conditions.

Table 1: Ohmic Contacts to n-type GaAs



| Metallizatio n System | Doping Concentrati on (cm ⁻³) | Deposition Method | Annealing Conditions | Specific Contact Resistivity (Ω·cm²) | Reference(s |
|--------------------------|---|-----------------------|-------------------------|---|-------------|
| Ni/AuGe/Ni/A u | 2 x 10 ¹⁸ | Sputtering | RTA, 420°C, 30s | ~6 x 10 ⁻⁷ | |
| AuGe-Ni-Au | 4 x 10 ¹⁷ | E-beam Evaporation | 420°C, 20s | 5.6 x 10 ⁻⁶ | [1] |
| Pd/Ge | 1 x 10 ¹⁸ | E-beam Evaporation | RTA, 400- 500°C | low 10 ⁻⁶ | [2] |
| Pd/Ge/Au | 1 x 10 ¹⁸ | Evaporation | 140°C, 48h | 5.6 x 10 ⁻⁶ | [10] |
| Pd/Sn | 2 x 10 ¹³ | - | 360°C, 30 min | ~3.26 x 10 ⁻⁵ | [11] |
| PdGe | ~2.5 x 10 ¹⁷ | - | 250°C | 1.5 x 10 ⁻⁶ | [12] |

Table 2: Ohmic Contacts to p-type GaAs

| Metallizatio n System | Doping Concentrati on (cm ⁻³) | Deposition Method | Annealing Conditions | Specific Contact Resistivity (Ω·cm²) | Reference(s |
|--------------------------|---|-----------------------|---------------------------|---|-------------|
| Ti/Pt/Au | 2 x 10 ²⁰ | E-beam Evaporation | RTA, 420- 530°C, 1-20s | 2.8 x 10 ⁻⁸ | [5][8][9] |
| Ti/Pt/Au | 1.2 x 10 ²⁰ | E-beam Evaporation | Annealed | 4.8 x 10 ⁻⁶ | [7] |
| Cr/Pt/Au | Be-implanted | - | Annealed | 3.08 x 10 ⁻⁵ | [7] |

Experimental Protocols Protocol for AuGe/Ni/Au Ohmic Contacts to n-GaAs

This protocol describes the fabrication of a standard alloyed ohmic contact to n-type GaAs.



Materials and Equipment:

- n-type GaAs wafer
- Acetone, Isopropanol, Deionized (DI) water
- HCl solution (e.g., HCl:H₂O = 1:1)
- Photoresist and developer
- Electron-beam evaporator with AuGe (eutectic, 88:12 wt%), Ni, and Au sources
- · Rapid Thermal Annealing (RTA) system
- Nitrogen (N2) gas source

Procedure:

- Surface Preparation:
 - Clean the GaAs substrate by sonicating in acetone, isopropanol, and DI water for 5 minutes each.
 - o Dry the substrate with a nitrogen gun.
 - Perform a native oxide etch by dipping the substrate in an HCl solution for 60 seconds, followed by a DI water rinse and nitrogen drying.
- · Photolithography:
 - Spin-coat the photoresist on the GaAs substrate.
 - Expose the photoresist with the desired contact pattern using a mask aligner.
 - Develop the photoresist to create openings for metal deposition.
- Metal Deposition:



- Immediately load the patterned substrate into the e-beam evaporator to minimize reoxidation.
- Evacuate the chamber to a base pressure of $< 1 \times 10^{-6}$ Torr.
- Sequentially deposit the following layers:
 - 100 nm AuGe
 - 25 nm Ni
 - 200 nm Au
- Lift-off:
 - Immerse the substrate in a solvent (e.g., acetone) to dissolve the photoresist and lift off the unwanted metal, leaving the desired contact pattern.
- Annealing:
 - Place the sample in the RTA system.
 - Purge the chamber with N₂ gas.
 - Ramp the temperature to 420°C and hold for 30 seconds.
 - Allow the sample to cool down in the N₂ ambient.

Protocol for Ti/Pt/Au Ohmic Contacts to p-GaAs

This protocol outlines the fabrication of a non-alloyed ohmic contact to p-type GaAs.

Materials and Equipment:

- p-type GaAs wafer (heavily doped, >10¹⁹ cm⁻³)
- Acetone, Isopropanol, Deionized (DI) water
- Ammonium hydroxide solution (e.g., NH₄OH:H₂O = 1:10)



- Photoresist and developer
- Electron-beam evaporator with Ti, Pt, and Au sources
- Rapid Thermal Annealing (RTA) system
- Nitrogen (N₂) gas source

Procedure:

- Surface Preparation:
 - Clean the GaAs substrate by sonicating in acetone, isopropanol, and DI water for 5 minutes each.
 - o Dry the substrate with a nitrogen gun.
 - Perform a native oxide etch by dipping the substrate in an ammonium hydroxide solution for 30 seconds, followed by a DI water rinse and nitrogen drying.
- Photolithography:
 - Follow the same photolithography steps as described in Protocol 4.1.
- Metal Deposition:
 - Immediately load the patterned substrate into the e-beam evaporator.
 - Evacuate the chamber to a base pressure of $< 1 \times 10^{-6}$ Torr.
 - Sequentially deposit the following layers:
 - 50 nm Ti
 - 50 nm Pt
 - 200 nm Au
- Lift-off:



- Perform the lift-off process as described in Protocol 4.1.
- Annealing:
 - Place the sample in the RTA system.
 - ∘ Purge the chamber with N₂ gas.
 - Ramp the temperature to a range of 420-450°C and hold for 30-60 seconds.
 - Allow the sample to cool down in the N2 ambient.

Visualizations

Experimental Workflow for Ohmic Contact Fabrication

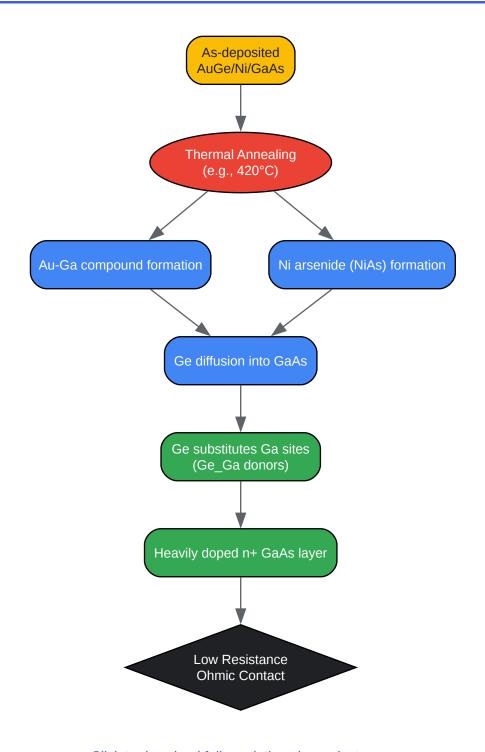


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Caption: Experimental workflow for fabricating ohmic contacts on GaAs.

Logical Relationship in AuGe-based Ohmic Contact Formation on n-GaAs





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Caption: Key steps in the formation of an AuGe-based ohmic contact on n-GaAs.

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